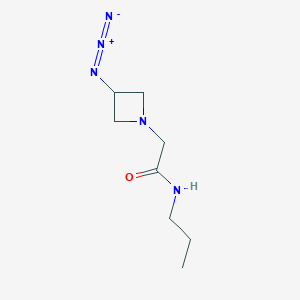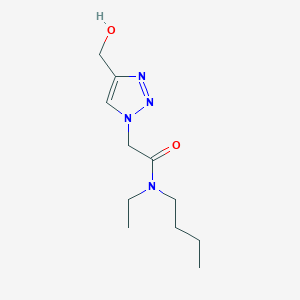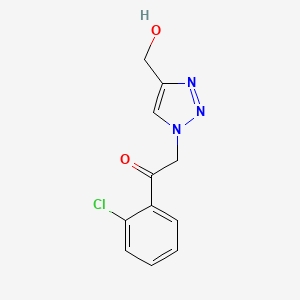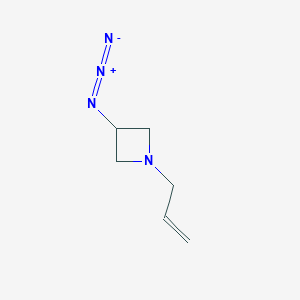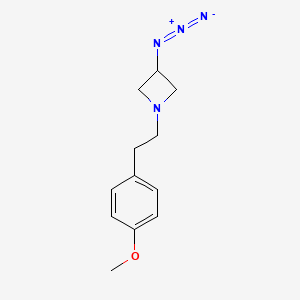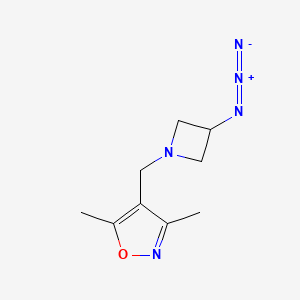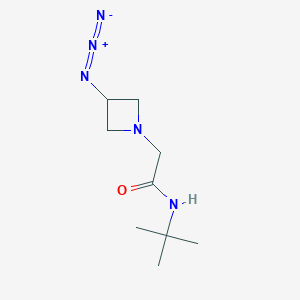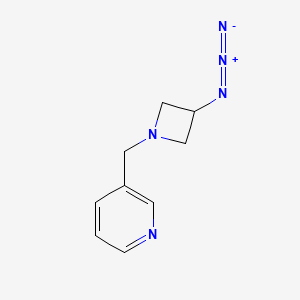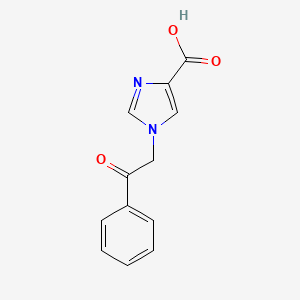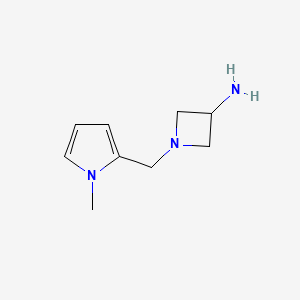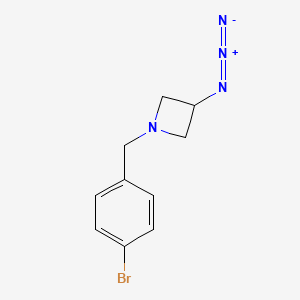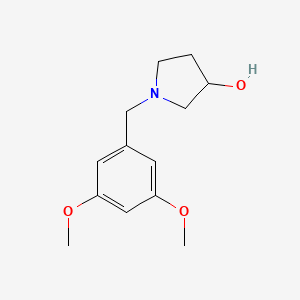
1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one
説明
“1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one” is a chemical compound with the molecular formula C9H17F3N2O2 . It has a molecular weight of 242.24 . The IUPAC name for this compound is 1,1,1-trifluoro-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoropropanone group attached to a piperidine ring via a hydroxyethyl group . The presence of the trifluoropropanone group could potentially influence the compound’s reactivity and physical properties.Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.24 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the data I retrieved.科学的研究の応用
Chemical Synthesis and Reactivity : A study by Furin et al. (2000) investigated the reactions between various amines and alcohols with perfluoro(propoxypropoxy) olefins, demonstrating the synthesis of complex fluorine-containing compounds. This work is relevant for understanding the chemical behavior and potential applications of similar trifluoromethyl compounds in synthesis and material science (Furin et al., 2000).
Pharmacological Properties : Vardanyan (2018) provided an overview of the synthesis methods, pharmacological properties, and applications of derivatives of piperidin-1-yl compounds, like the one . This research is significant for pharmaceutical development and understanding the medical potential of these compounds (Vardanyan, 2018).
Molecular Structure Analysis : Zheng Jin-hong (2011) conducted a study focusing on the NMR characteristics and conformational analysis of derivatives of piperidin-1-yl compounds. This research contributes to the understanding of the molecular structure and behavior of these compounds, which is crucial for applications in chemistry and materials science (Zheng Jin-hong, 2011).
Synthesis of Related Compounds : Surmont et al. (2009) explored the synthesis of 3-alkoxy-4,4-difluoropiperidines, which are related to the compound . Their research provides insights into methods for synthesizing fluorinated piperidines, which are important in pharmaceutical and agrochemical industries (Surmont et al., 2009).
Application in Drug Discovery : Kubo et al. (2021) worked on the discovery of GPR119 agonists, involving propan-2-yl piperidine-1-carboxylate derivatives. This research is relevant for drug discovery, particularly in targeting specific receptors for therapeutic purposes (Kubo et al., 2021).
Crystal and Molecular Structures : The study by Kubicki and Codding (2003) on the crystal and molecular structures of related compounds provides insights into the molecular arrangement and stability of such structures, which is critical for material science and pharmacology applications (Kubicki & Codding, 2003).
Safety and Hazards
生化学分析
Biochemical Properties
1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a specific dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
特性
IUPAC Name |
1,1,1-trifluoro-3-[4-(2-hydroxyethyl)piperidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c11-10(12,13)9(16)7-14-4-1-8(2-5-14)3-6-15/h8,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQKWIGWJOGPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


